molecular formula C5H11NOS B3377533 2-Methyl-1lambda4-thiomorpholin-1-one CAS No. 1334146-71-2

2-Methyl-1lambda4-thiomorpholin-1-one

Cat. No.: B3377533
CAS No.: 1334146-71-2
M. Wt: 133.21 g/mol
InChI Key: SYXJWCCFFUMDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1λ⁴-thiomorpholin-1-one (CAS 1334146-71-2) is a sulfur-containing heterocyclic compound belonging to the thiomorpholine family. Its structure comprises a six-membered ring with one sulfur atom, a methyl substituent at the 2-position, and a sulfoxide group (S=O) at the 1-position (denoted by the lambda notation 1λ⁴) .

Properties

IUPAC Name

2-methyl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-5-4-6-2-3-8(5)7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXJWCCFFUMDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295833
Record name Thiomorpholine, 2-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-71-2
Record name Thiomorpholine, 2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 2-methyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1lambda4-thiomorpholin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents/Oxidation State Applications/Notes
2-Methyl-1λ⁴-thiomorpholin-1-one 1334146-71-2 C₅H₉NOS Methyl at C2; sulfoxide (S=O) at S1 Pharmaceutical intermediate
2,2-Dimethylthiomorpholine 1-oxide 1384431-11-1 C₆H₁₁NOS Two methyl groups at C2; sulfoxide (S=O) at S1 Research chemical
3-(1-Ethyl-1H-pyrazol-4-yl)-1λ⁴-thiomorpholin-1-one hydrochloride 1798756-78-1 C₉H₁₆ClN₃OS Ethyl-pyrazole at C3; sulfoxide (S=O) at S1 Biochemical research
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione 1153850-22-6 C₁₄H₁₈N₂O₃S₂ Phenoxy-ethyl-aminomethyl substituent; two sulfonyl groups (S=O₂) at S1 Pharmaceutical intermediate

Key Observations:

The pyrazole-substituted analog (CAS 1798756-78-1) introduces a nitrogen-containing aromatic system, which may enhance binding affinity in biological systems . Oxidation State: The lambda notation distinguishes oxidation states. 2-Methyl-1λ⁴-thiomorpholin-1-one and its pyrazole analog are sulfoxides (S=O), whereas 4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione is a sulfone (S=O₂), increasing polarity and solubility .

Physicochemical Properties :

  • Sulfones (e.g., CAS 1153850-22-6) generally exhibit higher thermal stability and water solubility compared to sulfoxides due to stronger dipole interactions .
  • The hydrochloride salt form of the pyrazole-substituted derivative (CAS 1798756-78-1) enhances its crystallinity and bioavailability, making it suitable for drug formulation .

Applications: Pharmaceutical Intermediates: Both 2-Methyl-1λ⁴-thiomorpholin-1-one and 4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione are used in synthesizing active pharmaceutical ingredients (APIs), as noted by suppliers like Hairui Chemical . Research Chemicals: The dimethyl and pyrazole analogs are utilized in biochemical studies, particularly in receptor binding assays and enzyme inhibition experiments .

Biological Activity

2-Methyl-1lambda4-thiomorpholin-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by a thiomorpholine ring, which contributes to its biological activity. The structural formula can be represented as follows:

C5H10N2S\text{C}_5\text{H}_10\text{N}_2\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
HeLa15
MCF-720
A54925

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Interaction with Enzymes

Studies have shown that the compound can inhibit certain kinases associated with cancer progression. For instance, it has been noted to affect the activity of receptor tyrosine kinases, which play crucial roles in cell proliferation and survival .

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Case Study on Antimicrobial Efficacy : A study conducted on infected mice demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups.
  • Case Study on Cancer Cell Lines : In vitro experiments using HeLa and MCF-7 cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1lambda4-thiomorpholin-1-one
Reactant of Route 2
2-Methyl-1lambda4-thiomorpholin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.